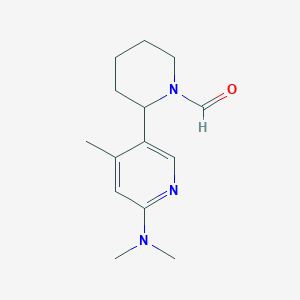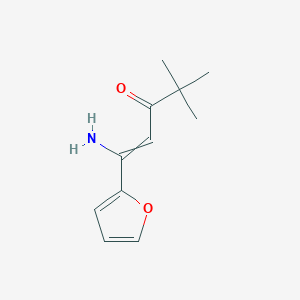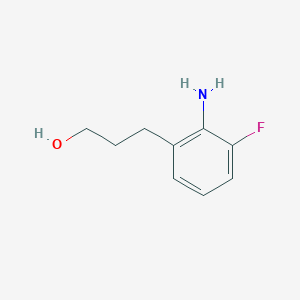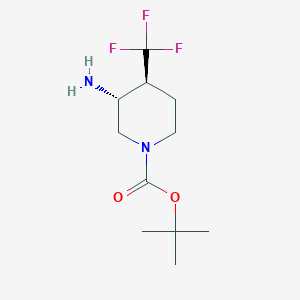
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-component reactions. One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate . The reaction conditions are mild and environmentally friendly, offering good yields and short reaction times.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of surface single-atom alloy catalysts. For example, the transformation of bio-based platform chemicals like furfural to piperidine derivatives can be achieved using a Ru1CoNP/HAP surface single-atom alloy catalyst. This method allows for the formation of the desired product under mild conditions with high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the dimethylamino group may interact with receptors and ion channels, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
- 1-Piperidinecarboxaldehyde
- N-Formylpiperidine
Uniqueness
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidine-1-carbaldehyde stands out due to its unique combination of a dimethylamino group and an aldehyde group on the piperidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H21N3O |
|---|---|
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
2-[6-(dimethylamino)-4-methylpyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11-8-14(16(2)3)15-9-12(11)13-6-4-5-7-17(13)10-18/h8-10,13H,4-7H2,1-3H3 |
InChI-Schlüssel |
POAFCQZQHFLNSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C2CCCCN2C=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B11821376.png)


![2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-](/img/structure/B11821391.png)
![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)

![(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid](/img/structure/B11821420.png)
![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11821422.png)


